molecular formula C7H8O5S B14353425 1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate CAS No. 94597-38-3

1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate

Cat. No.: B14353425
CAS No.: 94597-38-3
M. Wt: 204.20 g/mol
InChI Key: VPGAIODQJBKUFV-UHFFFAOYSA-N
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Description

1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate is a chemical compound with the molecular formula C7H8O5S It is known for its unique structure, which includes a cyclohexadienone ring substituted with a methyl group and a sulfate ester

Preparation Methods

The synthesis of 1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate typically involves the reaction of 1-methyl-4-oxocyclohexa-2,5-dien-1-ol with sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired sulfate ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to cyclohexadienols.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include redox reactions and signal transduction processes.

Comparison with Similar Compounds

1-Methyl-4-oxocyclohexa-2,5-dien-1-yl hydrogen sulfate can be compared with similar compounds such as:

    Cyclohexa-1,4-dienes: These compounds share the cyclohexadienone core but differ in their substituents and functional groups.

    Quinones: Structurally related to the oxidized form of the compound, quinones have distinct redox properties.

    Sulfate Esters: Other sulfate esters may have different organic backbones but share the sulfate functional group.

The uniqueness of this compound lies in its specific combination of a cyclohexadienone ring with a methyl group and a sulfate ester, which imparts distinct chemical and biological properties.

Properties

CAS No.

94597-38-3

Molecular Formula

C7H8O5S

Molecular Weight

204.20 g/mol

IUPAC Name

(1-methyl-4-oxocyclohexa-2,5-dien-1-yl) hydrogen sulfate

InChI

InChI=1S/C7H8O5S/c1-7(12-13(9,10)11)4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10,11)

InChI Key

VPGAIODQJBKUFV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C=C1)OS(=O)(=O)O

Origin of Product

United States

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